molecular formula C20H23N5O2 B3618937 N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine

N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine

Numéro de catalogue B3618937
Poids moléculaire: 365.4 g/mol
Clé InChI: RUEPBSBZSRTGFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine, also known as PD153035, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. It belongs to the class of tyrosine kinase inhibitors, which are molecules that inhibit the activity of enzymes called tyrosine kinases. These enzymes play a crucial role in cell signaling and are often overactive in cancer cells, leading to uncontrolled cell growth and proliferation. PD153035 has been shown to selectively inhibit the activity of the epidermal growth factor receptor (EGFR), a tyrosine kinase that is frequently overexpressed in various types of cancer.

Mécanisme D'action

N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine selectively inhibits the activity of the EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which are involved in cell signaling pathways that promote cell growth and survival. By inhibiting the activity of the EGFR, this compound can slow down or even stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cancer cells. In addition to inhibiting the activity of the EGFR, it can also induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. It can also inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine has several advantages for lab experiments. It is a highly selective inhibitor of the EGFR tyrosine kinase, which allows for the study of the specific role of this enzyme in cancer cell signaling pathways. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to its use in lab experiments. This compound has been shown to have off-target effects on other tyrosine kinases, which can complicate the interpretation of experimental results. It is also not effective in all types of cancer cells, and its efficacy may vary depending on the genetic background of the cancer cells.

Orientations Futures

There are several future directions for the study of N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine and its potential use in cancer therapy. One area of research is the development of more potent and selective EGFR inhibitors that can overcome the limitations of this compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to EGFR inhibitors, which can help to personalize cancer treatment. Additionally, the combination of EGFR inhibitors with other targeted therapies or immunotherapies is an area of active research, with the goal of improving the effectiveness of cancer treatment.

Applications De Recherche Scientifique

N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine has been extensively studied for its potential use in cancer therapy, particularly in the treatment of non-small cell lung cancer (NSCLC). In preclinical studies, this compound has been shown to inhibit the growth of NSCLC cells both in vitro and in vivo. It has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in NSCLC cells. Clinical trials have been conducted to evaluate the safety and efficacy of this compound in NSCLC patients, but the results have been mixed.

Propriétés

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-26-14-7-8-17(18(13-14)27-2)22-19-15-5-3-4-6-16(15)23-20(24-19)25-11-9-21-10-12-25/h3-8,13,21H,9-12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEPBSBZSRTGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine
Reactant of Route 3
N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine
Reactant of Route 5
N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine
Reactant of Route 6
N-(2,4-dimethoxyphenyl)-2-(1-piperazinyl)-4-quinazolinamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.